molecular formula C19H12F3N7OS2 B2386990 3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 1024559-44-1

3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B2386990
CAS No.: 1024559-44-1
M. Wt: 475.47
InChI Key: YQJIIBZVGKJHNY-UHFFFAOYSA-N
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Description

“3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione” is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the indole and phenyl groups. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

“3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with specific biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

Industrially, the compound may be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.

Mechanism of Action

The mechanism by which “3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione” exerts its effects depends on its interaction with molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

  • 1,2,4-Triazole-3-thione
  • 4-Phenyl-1,2,4-triazole-3-thiol
  • Indole-3-carboxaldehyde derivatives

Uniqueness

What sets “3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione” apart is its unique combination of functional groups and structural features. The presence of the trifluoromethoxyphenyl group, along with the triazole and indole moieties, may confer distinct reactivity and biological activity compared to other similar compounds.

Biological Activity

The compound 3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione is a triazole derivative that has garnered interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular formula of the compound is C18H13N7S2C_{18}H_{13}N_{7}S_{2}, with a molar mass of 391.47 g/mol. The compound features a complex structure that includes a triazole ring fused with a triazinoindole core and a trifluoromethoxy phenyl group.

PropertyValue
Molecular FormulaC18H13N7S2
Molar Mass391.47 g/mol
Density1.61 g/cm³ (predicted)
Boiling Point629.8 °C (predicted)
pKa4.67 (predicted)

Antimicrobial Activity

Recent studies have indicated that derivatives of triazinoindole compounds exhibit significant antimicrobial properties. For instance, a series of N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides were synthesized and screened for antimicrobial activity. Preliminary results showed that many compounds had lower Minimum Inhibitory Concentration (MIC) values compared to standard drugs used in tests .

Antidepressant and Anticonvulsant Effects

In addition to antimicrobial properties, some derivatives have demonstrated promising antidepressant and anticonvulsant activities. The synthesis of these compounds involved the condensation of tricyclic compounds with chloro N-phenylacetamides, leading to structures that were characterized using various analytical techniques such as IR and NMR spectroscopy .

The mechanism by which these compounds exert their biological effects often involves the chelation of metal ions such as iron. By binding to ferrous ions, these compounds can inhibit essential cellular processes in pathogens and cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in the context of cancer therapy where iron availability is critical for tumor proliferation.

Study on Antimicrobial Activity

A study published in PubMed highlighted the synthesis of various triazinoindole derivatives and their screening for antimicrobial properties. The results indicated that several derivatives exhibited potent antimicrobial activity with lower MIC values than standard antibiotics used for comparison .

Study on Antidepressant Activity

Another research effort focused on evaluating the antidepressant effects of synthesized triazinoindole derivatives. The findings suggested that specific structural modifications could enhance the therapeutic efficacy against depressive disorders .

Properties

IUPAC Name

3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N7OS2/c20-19(21,22)30-11-7-5-10(6-8-11)29-14(25-28-18(29)31)9-32-17-24-16-15(26-27-17)12-3-1-2-4-13(12)23-16/h1-8H,9H2,(H,28,31)(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJIIBZVGKJHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=NNC(=S)N4C5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N7OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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